molecular formula C11H23N3 B11794886 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine

Cat. No.: B11794886
M. Wt: 197.32 g/mol
InChI Key: BXXNZHQOUPMSBM-UHFFFAOYSA-N
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Description

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine is a secondary amine featuring a pyrrolidine ring substituted with a cyclopropylmethylamino-methyl group and linked to an ethanamine backbone. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclopropyl group) and conformational flexibility (from the pyrrolidine ring).

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

2-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanamine

InChI

InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(14)9-13-8-10-3-4-10/h10-11,13H,1-9,12H2

InChI Key

BXXNZHQOUPMSBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CCN)CNCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine typically involves the reaction of cyclopropylmethylamine with pyrrolidine derivatives under controlled conditions. One common method involves the use of a reductive amination process where the cyclopropylmethylamine is reacted with a pyrrolidine aldehyde in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Key Structural Features Molecular Weight Functional Groups Potential Applications References
Target Compound Cyclopropylmethylamino-methyl-pyrrolidinyl-ethanamine ~239.36 g/mol Pyrrolidine, cyclopropyl, ethanamine G-quadruplex binding (hypothesized)
2-(pyrrolidin-1-yl)ethanamine Ethanamine backbone with pyrrolidine substituent 128.21 g/mol Pyrrolidine, ethanamine Intermediate in drug synthesis
1-Cyclopropyl-2-(2-methylphenyl)ethanamine Cyclopropyl and o-tolyl groups on ethanamine 189.29 g/mol Cyclopropyl, phenyl, ethanamine Unknown (limited data)
2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine Pyrrolidine and p-methylphenyl groups on ethanamine 230.35 g/mol Pyrrolidine, phenyl, ethanamine Research chemical (no specific activity noted)
N-Methyl-2-(pyrrolidin-1-yl)ethanamine N-methylated ethanamine with pyrrolidine 142.23 g/mol Pyrrolidine, methylamine, ethanamine Neurological research (hypothesized)
2-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)ethanamine Imidazole ring fused to ethanamine 127.19 g/mol Imidazole, ethanamine Building block for heterocyclic compounds

Key Structural and Functional Differences

Cyclopropyl Group vs. Aromatic Substitutents: The target compound’s cyclopropylmethyl group enhances metabolic stability and introduces steric hindrance compared to aromatic substituents (e.g., phenyl in or 10). This may improve bioavailability in hydrophobic environments .

Pyrrolidine vs.

Amine Substitution Patterns :

  • N-Methylation () reduces basicity and may alter receptor interactions compared to the primary amine in the target compound.

Biological Activity

2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine, also known as 2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone , is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is C11H21N3OC_{11}H_{21}N_{3}O, and it has a molecular weight of approximately 211.30 g/mol. Its structure features a pyrrolidine ring and a cyclopropylmethyl group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC₁₁H₂₁N₃O
Molecular Weight211.30 g/mol
IUPAC Name2-amino-1-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone
InChI KeyHBAPODZNEYNFFT-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with neurotransmitter systems and potential modulation of enzyme activity.

  • Neurotransmitter Modulation : The compound has been shown to interact with serotonin transporters (SERT) and acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s. In vitro studies indicate that it may enhance cholinergic signaling by inhibiting AChE, thereby increasing acetylcholine levels in the synaptic cleft .
  • Receptor Binding : It may act as a partial agonist at certain receptor sites, influencing various signaling pathways involved in mood regulation and cognitive function. This dual action could make it a candidate for treating both cognitive decline and mood disorders .
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may protect neuronal cells from oxidative stress, a contributing factor in neurodegenerative diseases.

Case Studies

Recent research has highlighted the efficacy of similar compounds in mitigating symptoms of Alzheimer's disease:

  • A study demonstrated that derivatives with structural similarities to this compound showed improved AChE inhibition compared to traditional treatments like donepezil, with IC50 values significantly lower than those reported for existing drugs .
  • Another investigation focused on the compound's ability to reduce neuroinflammation by modulating the Nrf2 pathway, which plays a critical role in cellular defense against oxidative damage.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound NameMechanism of ActionIC50 (nM)
DonepezilAChE Inhibitor22
Compound X (similar structure)AChE Inhibitor2.29
This compoundAChE Inhibitor / SERT ModulatorTBD

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